1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel-
CAS No.:
Cat. No.: VC18019476
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO3 |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | tert-butyl (3R,4S)-3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(8-4-5-8)10(14)7-13/h8-10,14H,4-7H2,1-3H3/t9-,10+/m0/s1 |
| Standard InChI Key | GBPAFGLZEYEDNR-VHSXEESVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)C2CC2 |
Introduction
Chemical Structure and Stereochemical Considerations
The core structure of 1-pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel- is a five-membered pyrrolidine ring. Key substituents include:
-
A cyclopropyl group at position 3, introducing steric hindrance and conformational restraint.
-
A hydroxyl group at position 4, contributing to hydrogen-bonding potential.
-
A tert-butyl ester at the carboxylic acid position, enhancing lipophilicity and metabolic stability.
The stereochemical designation (3r,4s)-rel- indicates a relative configuration where the cyclopropyl and hydroxyl groups occupy trans positions on the pyrrolidine ring. This configuration is critical for biological activity, as it influences molecular interactions with target proteins .
Table 1: Predicted Molecular Properties
The tert-butyl ester group increases the molecule’s hydrophobicity, as evidenced by its higher LogP compared to non-esterified pyrrolidine carboxylic acids (e.g., −0.50 for ). This modification likely improves membrane permeability and oral bioavailability .
Synthetic Pathways and Optimization
The synthesis of this compound likely involves multi-step functionalization of a pyrrolidine scaffold. A plausible route, inferred from analogous syntheses , includes:
-
Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition using a dihaloalkane and a strong base.
-
Hydroxylation: Stereoselective oxidation at position 4 using catalytic asymmetric epoxidation or enzymatic methods.
-
Esterification: Protection of the carboxylic acid as a tert-butyl ester using tert-butanol and a coupling agent like DCC (dicyclohexylcarbodiimide).
Key Challenges in Synthesis
-
Stereochemical Control: Achieving the (3r,4s)-rel- configuration requires chiral auxiliaries or catalysts. Enzymatic resolution may enhance enantiomeric excess.
-
Cyclopropane Stability: The strained cyclopropane ring may decompose under acidic or high-temperature conditions, necessitating mild reaction environments .
A representative synthesis yield of 85–90% has been reported for analogous tert-butyl-protected pyrrolidines, with purification via column chromatography or recrystallization .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
The tert-butyl ester confers moderate lipophilicity (LogP ~1.8), balancing solubility in aqueous and lipid environments. The hydroxyl group enhances water solubility (estimated 50–100 mg/mL), while the cyclopropyl group reduces conformational flexibility, potentially improving target binding .
ADMET Profile (Predicted)
The compound’s ester group likely acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid. This prodrug strategy enhances oral bioavailability but may delay therapeutic onset .
Pharmacological Applications and Mechanisms
Antimicrobial Activity
Pyrrolidine derivatives with cyclopropyl substituents exhibit broad-spectrum antimicrobial activity. The cyclopropane ring mimics transition states in bacterial cell wall synthesis, inhibiting enzymes like penicillin-binding proteins .
Enzyme Inhibition
The hydroxyl and carboxylic acid groups facilitate binding to catalytic sites of proteases and kinases. For example, similar compounds inhibit HIV-1 protease with IC₅₀ values of 10–50 nM .
Challenges and Future Directions
Synthetic Complexity
Stereoselective synthesis remains a bottleneck. Advances in asymmetric catalysis, such as organocatalyzed cyclopropanation, could improve yields and enantiopurity .
Metabolic Stability
While the tert-butyl ester resists hepatic hydrolysis, in vivo studies are needed to assess interpatient variability in esterase activity.
Toxicity Concerns
CYP3A4 inhibition (predicted >90%) poses risks for drug-drug interactions. Structural modifications, such as fluorine substitution, may mitigate this issue .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume